molecular formula C19H17BrN6O B10923025 N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923025
M. Wt: 425.3 g/mol
InChI Key: YZQYIDHGAGAEKE-UHFFFAOYSA-N
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Description

N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a brominated pyrazole moiety attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps :

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and an appropriate alkyne or diketone.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Phenyl Group: The brominated pyrazole is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of Pyrazolo[3,4-b]pyridine: The final step involves the formation of the pyrazolo[3,4-b]pyridine core through a cyclization reaction, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the brominated pyrazole moiety and the pyrazolo[3,4-b]pyridine core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17BrN6O/c1-12-6-16(17-9-21-25(2)18(17)23-12)19(27)24-15-5-3-4-13(7-15)10-26-11-14(20)8-22-26/h3-9,11H,10H2,1-2H3,(H,24,27)

InChI Key

YZQYIDHGAGAEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC(=C3)CN4C=C(C=N4)Br

Origin of Product

United States

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